molecular formula C26H22ClN3O2 B2892954 5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189466-25-8

5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2892954
CAS No.: 1189466-25-8
M. Wt: 443.93
InChI Key: NBWNBERNMLHTCM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidoindole class, characterized by a tricyclic framework fused with pyrimidine and indole moieties. Its structure includes a 4-chlorobenzyl group at position 5, a 4-methoxybenzyl group at position 3, and a methyl substituent at position 6.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2/c1-17-3-12-23-22(13-17)24-25(30(23)15-19-4-8-20(27)9-5-19)26(31)29(16-28-24)14-18-6-10-21(32-2)11-7-18/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWNBERNMLHTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 4-chlorobenzylamine and 4-methoxybenzylamine. These intermediates are then subjected to condensation reactions with appropriate aldehydes or ketones to form the desired pyrimidoindole structure. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Core Structure

The pyrimidoindole core is shared with several analogs, but substituent variations significantly alter properties:

  • XRD analysis () confirmed its planar geometry, suggesting similar rigidity to the target compound. The 2-methoxybenzyl substituent may reduce steric hindrance compared to the 4-methoxybenzyl group in the target compound .
  • Compound 14i (1-(4-Chlorobenzyl)-4-(1-(4-Methoxybenzyl)-5-Amino-1H-Imidazol-4-Yl)-5-Imino-1H-Imidazol-2(5H)-One): Shares the 4-chlorobenzyl and 4-methoxybenzyl groups but replaces the pyrimidoindole core with an imidazole-based scaffold. This substitution likely reduces aromatic stacking interactions and alters solubility due to the smaller heterocycle .

Heterocyclic System Modifications

  • Pyrido[3,4-b]Indole Carboxamides (): These compounds feature a pyridoindole core instead of pyrimidoindole. The carboxamide group at position 3 enhances hydrogen-bonding capacity, contrasting with the methoxybenzyl group in the target compound. Derivatives with alkylamino side chains (e.g., 5a–5l) exhibit improved solubility, suggesting that the methyl group in the target compound may limit polar interactions .
  • The absence of a benzyl group at position 5 in these analogs may reduce lipophilicity compared to the target compound .

Spectroscopic and Physicochemical Properties

Infrared (IR) Spectroscopy

  • The target compound’s carbonyl (C=O) stretch near 1650–1670 cm⁻¹ aligns with analogs like Compound 17 (: 1670 cm⁻¹) and Compound 6 (: 1646 cm⁻¹). Methoxybenzyl C-O-C stretches (~1250 cm⁻¹) and chlorobenzyl C-Cl vibrations (~700 cm⁻¹) are consistent across derivatives .
  • Key Difference : The 8-methyl group in the target compound may reduce N-H stretching intensity (3200–3400 cm⁻¹) compared to compounds with free NH groups (e.g., Compound 6 in ) .

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR : The 4-methoxybenzyl group’s singlet (~3.8 ppm for OCH₃) and aromatic protons (6.8–7.5 ppm) mirror those in Compound 3 (). The 4-chlorobenzyl protons resonate downfield (~7.3–7.6 ppm) due to the electron-withdrawing Cl substituent .
  • 13C-NMR : The carbonyl carbon (C=O) near 170 ppm and quaternary carbons in the pyrimidoindole core (~140–150 ppm) are consistent with analogs like Compound 18 () .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Notable Activity/Property Reference
Target Compound Pyrimido[5,4-b]indole 5-(4-Cl-benzyl), 3-(4-MeO-benzyl), 8-Me N/A N/A -
Compound 3 () Pyrimido[5,4-b]indole 5-(4-F-benzyl), 3-(2-MeO-benzyl), 8-F N/A Rigid planar structure (XRD)
Compound 14i () Imidazole 1-(4-Cl-benzyl), 1-(4-MeO-benzyl) N/A Synthetic intermediate
Compound 6p () Oxadiazole S-(4-Cl-benzyl) N/A BChE inhibition (IC₅₀ = 12 µM)
Compound 17 () Pyrazole-indole 3-(4-Cl-phenyl), 5-(dimethylindolone) 129–130 IR: C=O at 1670 cm⁻¹

Biological Activity

The compound 5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H19ClN2O2\text{C}_{20}\text{H}_{19}\text{Cl}\text{N}_{2}\text{O}_{2}

This structure features a pyrimidine core substituted with chlorobenzyl and methoxybenzyl groups, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing several key effects:

  • Antitumor Activity : The compound demonstrates significant cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Enzyme Inhibition : Studies indicate that it acts as an inhibitor for several enzymes, including those involved in cancer metabolism and inflammation.
  • Antibacterial Properties : Preliminary tests suggest that the compound exhibits antibacterial activity against a range of pathogens.

Antitumor Activity

A study evaluated the cytotoxic effects of the compound on human tumor cell lines. The results indicated an IC50 value of approximately 10 µM, suggesting effective growth inhibition. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

Cell LineIC50 (µM)
A-42710
LCLC-103H12
56379

Enzyme Inhibition

The compound has been reported to inhibit key enzymes such as:

  • Acetylcholinesterase (AChE) : IC50 = 2.14 µM
  • Urease : IC50 = 1.13 µM

These activities indicate potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

EnzymeIC50 (µM)
Acetylcholinesterase2.14
Urease1.13

Antibacterial Activity

In vitro studies showed that the compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL.

Bacterial StrainMIC (µg/mL)
E. coli20
S. aureus15

Case Studies

  • Case Study on Antitumor Efficacy :
    A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound combined with standard chemotherapy. Preliminary results indicated improved response rates compared to chemotherapy alone.
  • Case Study on Enzyme Inhibition :
    A pharmacological study highlighted the potential of this compound as a dual inhibitor for AChE and urease, suggesting its utility in managing both neurodegenerative diseases and urinary infections.

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